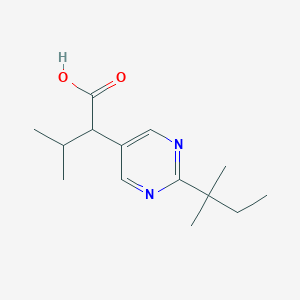![molecular formula C11H18O3 B044307 methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate CAS No. 112898-44-9](/img/structure/B44307.png)
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate: is an organic compound with a complex structure that includes a cyclohexane ring, a ketone group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Material: (s)-1-methyl-2-oxocyclohexanepropanoic acid
Reagent: Methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Reflux for several hours
Industrial Production Methods: In an industrial setting, the production of (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the cyclohexane ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Fragrance and Flavor Industry: Utilized in the synthesis of aroma compounds.
Mechanism of Action
The mechanism by which (-)-Methyl (s)-1-methyl-2-oxocyclohexanepropanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The ketone group may also participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Methyl (s)-2-oxocyclohexanepropanoate: Lacks the additional methyl group, leading to different reactivity and applications.
Ethyl (s)-1-methyl-2-oxocyclohexanepropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.
Uniqueness:
- The presence of both a ketone and an ester group in the same molecule provides unique reactivity patterns.
- The specific stereochemistry (s)-1-methyl enhances its interaction with chiral environments, making it valuable in asymmetric synthesis.
Properties
IUPAC Name |
methyl 3-[(1S)-1-methyl-2-oxocyclohexyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-11(8-6-10(13)14-2)7-4-3-5-9(11)12/h3-8H2,1-2H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGLSYONGRFBDO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCCC1=O)CCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B44226.png)











![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)

